(alphaR,2R)-alpha-Phenyl-2-piperidinemethanol

Descripción

(alphaR,2R)-alpha-Phenyl-2-piperidinemethanol is a chiral piperidine derivative characterized by a phenyl group attached to the alpha-carbon and a hydroxymethyl group at the 2-position of the piperidine ring. The stereochemistry at these chiral centers (R-configuration at both positions) is critical for its biological activity and interaction with target receptors. This compound is synthesized via enantioselective methods, such as chiral resolution using tartaric acid derivatives, as demonstrated in related syntheses of piperidine-based amides .

Propiedades

Fórmula molecular |

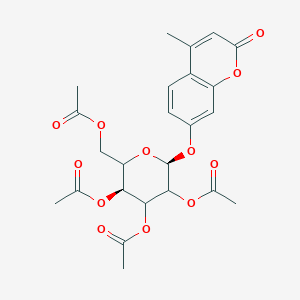

C24H26O12 |

|---|---|

Peso molecular |

506.5 g/mol |

Nombre IUPAC |

[(3S,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19?,21-,22?,23?,24+/m0/s1 |

Clave InChI |

GBHHLVBZMNCURY-AEOOGKAESA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside involves several steps. One common method is the Helferich glycosylation, which uses glycosyl acetates in the presence of a catalyst like zinc chloride or stannic chloride . The reaction typically occurs in boiling xylene . Another method involves the Koenigs-Knorr glycosylation with glycosyl halides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Análisis De Reacciones Químicas

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Common reagents used in these reactions include acids, bases, and specific enzymes like β-galactosidase. The major product formed from the hydrolysis of this compound is 4-Methylumbelliferone, a fluorescent molecule.

Aplicaciones Científicas De Investigación

This compound is widely used in scientific research for studying enzyme activity, particularly β-galactosidase. It serves as a fluorogenic substrate that, upon hydrolysis by β-galactosidase, produces a fluorescent product, facilitating enzyme activity analysis. It is also employed in the detection and quantification of enzymes involved in lysosomal storage diseases and other glycosylation-related disorders. Additionally, it is used in the synthesis of oligosaccharides and polysaccharides .

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-Methylumbelliferone, which is a fluorescent molecule. This fluorescence can be measured to determine the activity of β-galactosidase in various biological samples.

Comparación Con Compuestos Similares

Piperidine-2-ethanol (CAS 1484-84-0)

Structural Differences :

- Piperidine-2-ethanol lacks the phenyl group at the alpha-position and instead has a simpler ethanol substituent at the 2-position of the piperidine ring (C₇H₁₅NO) .

- (alphaR,2R)-alpha-Phenyl-2-piperidinemethanol contains a phenyl group, increasing its aromaticity and lipophilicity compared to Piperidine-2-ethanol.

Physicochemical Properties :

- Piperidine-2-ethanol’s molecular formula (C₇H₁₅NO) contrasts with the target compound’s likely formula (C₁₂H₁₇NO), reflecting differences in molecular weight and steric bulk.

- The phenyl group in the target compound may reduce solubility in polar solvents (e.g., water) compared to Piperidine-2-ethanol, though direct solubility data are unavailable.

(alphaR)-alpha-Hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide

Functional Group Analysis :

Physicochemical Properties :

- Solubility: Soluble in DMSO and methanol, with a pKa of 12.5 ± 0.20 . The target compound’s hydroxyl group may enhance polarity, but the phenyl group could counterbalance this, leading to similar solubility profiles.

- Density : 1.294 g/cm³ (for the amide), a property influenced by aromaticity and molecular packing .

Therapeutic Relevance :

- The amide derivative serves as an intermediate for (aminothiazolyl)acetanilide compounds used in diabetes treatment .

- By contrast, the target compound’s hydroxymethyl group may enable different reactivity, such as esterification or phosphorylation, for alternative drug candidates.

General Trends in Piperidine Derivatives

Evidence from broad pharmacological studies (e.g., Bioinorganic Medicinal Chemistry, Journal of Medicinal Chemistry) indicates that piperidine derivatives are versatile scaffolds in drug discovery. Key findings include:

- Substituent Effects : Aromatic groups (e.g., phenyl, nitrophenyl) enhance binding to hydrophobic pockets in enzymes or receptors.

- Chiral Centers : Enantiomeric purity (e.g., R,R-configuration) is often crucial for selectivity, as seen in antiviral or anticancer agents .

Data Table: Comparative Analysis of Key Compounds

Notes

- Direct pharmacological or thermodynamic data for (alphaR,2R)-alpha-Phenyl-2-piperidinemethanol require further experimental validation.

- The stereochemical complexity of piperidine derivatives underscores the importance of enantioselective synthesis, as highlighted in methodologies involving tartaric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.